Home > Products > Screening Compounds P109596 > AA10 TG2 inhibitor
AA10 TG2 inhibitor - 2134106-02-6

AA10 TG2 inhibitor

Catalog Number: EVT-257925
CAS Number: 2134106-02-6
Molecular Formula: C32H36N4O5
Molecular Weight: 556.663
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AA10 is a irreversible transglutaminase 2 (TG2) inhibitor.
Overview

AA10 TG2 inhibitor is a compound designed to inhibit the activity of tissue transglutaminase 2, an enzyme implicated in various pathological conditions, including celiac disease and vascular calcification. This inhibitor has garnered attention as a potential therapeutic agent due to its ability to modulate biological processes influenced by transglutaminase 2.

Source and Classification

The AA10 TG2 inhibitor is classified as a small molecule inhibitor. It has been studied in various contexts, particularly in relation to its effects on cell signaling pathways and tissue remodeling. The compound is derived from synthetic methodologies aimed at creating specific inhibitors for transglutaminase 2, which plays a crucial role in cellular processes such as apoptosis, cell adhesion, and extracellular matrix formation .

Synthesis Analysis

Methods and Technical Details

The synthesis of AA10 TG2 inhibitor typically involves several key steps:

  1. Design of the Molecular Scaffold: The initial step involves creating a molecular scaffold that can effectively bind to the active site of transglutaminase 2.
  2. Functionalization: Various functional groups are introduced to enhance binding affinity and specificity towards transglutaminase 2.
  3. Purification: After synthesis, the compound undergoes purification processes, such as high-performance liquid chromatography, to isolate the desired product from by-products.

For instance, one study describes the synthesis of related compounds using an acrylamide warhead as part of the scaffold design, which is crucial for the inhibitory activity against transglutaminase 2 .

Molecular Structure Analysis

Structure and Data

The molecular structure of AA10 TG2 inhibitor includes specific functional groups that facilitate its interaction with transglutaminase 2. The compound's structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

  • Molecular Formula: The exact molecular formula may vary based on specific derivatives but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: The three-dimensional conformation is vital for understanding how the inhibitor fits into the active site of transglutaminase 2.

Data on binding affinities and inhibition constants can provide insights into the efficacy of AA10 TG2 inhibitor compared to other known inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details

The AA10 TG2 inhibitor undergoes specific chemical reactions when interacting with transglutaminase 2. These reactions primarily involve:

  • Covalent Bond Formation: The inhibitor may form covalent bonds with residues in the active site of transglutaminase 2, leading to irreversible inhibition.
  • Competitive Inhibition: The compound can compete with natural substrates for binding at the active site, thereby reducing enzyme activity.

Experimental data from studies demonstrate that AA10 can effectively inhibit transamidation reactions catalyzed by transglutaminase 2 in vitro .

Mechanism of Action

Process and Data

The mechanism of action for AA10 TG2 inhibitor involves several steps:

  1. Binding to Transglutaminase 2: The inhibitor binds specifically to the enzyme's active site.
  2. Inhibition of Catalytic Activity: By occupying the active site, AA10 prevents transglutaminase 2 from catalyzing its normal substrates, which include proteins involved in cellular signaling and structural integrity.
  3. Downstream Effects: Inhibition leads to altered signaling pathways that can affect cellular functions such as proliferation, apoptosis, and extracellular matrix remodeling.

Research indicates that this inhibition can have therapeutic benefits in conditions like celiac disease and vascular calcification by mitigating harmful effects associated with excessive transglutaminase activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of AA10 TG2 inhibitor include:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.
  • Melting Point: Specific melting points will depend on the particular derivative synthesized.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies often assess this through accelerated stability testing.

Chemical properties include:

  • pH Stability: The compound's stability across different pH levels can influence its effectiveness in biological systems.
  • Reactivity: Reactivity with biological molecules is a key consideration for its function as an inhibitor .
Applications

Scientific Uses

AA10 TG2 inhibitor has several potential applications in scientific research and medicine:

  • Celiac Disease Treatment: By inhibiting transglutaminase 2, it may reduce gliadin peptide toxicity in individuals with celiac disease.
  • Vascular Health: Its role in preventing vascular calcification positions it as a candidate for treating cardiovascular diseases linked to abnormal transglutaminase activity.
  • Cancer Research: Given its effects on cell signaling pathways, it may also be explored for therapeutic uses in various cancers where transglutaminase 2 is implicated.
Introduction to Transglutaminase 2 (TG2) and Its Pathological Roles

Structural and Functional Complexity of TG2

Conformational Dynamics: Closed (G-Protein) vs. Open (Catalytic) States

TG2 exhibits extraordinary conformational plasticity, enabling its dual roles as a signaling molecule and a cross-linking enzyme. The protein comprises four domains: an N-terminal β-sandwich domain that binds fibronectin, a catalytic core domain containing the Cys277-His335-Asp358 catalytic triad, and two C-terminal β-barrel domains. Crucially, TG2 exists in two primary conformational states governed by environmental cues and ligand binding [7] [8]:

  • Closed (GTP-bound) State: In the presence of GTP or GDP, TG2 adopts a compact, "closed" conformation where the catalytic site is buried. In this form, TG2 functions as a G-protein (Gαh), participating in intracellular signaling cascades downstream of G-protein-coupled receptors (GPCRs) such as α1-adrenergic, oxytocin, and thromboxane receptors. GTP binding inhibits transamidase activity while enabling GTP hydrolysis and signal transduction functions. This conformation supports TG2's roles in cell survival, differentiation, and intracellular communication [7].

  • Open (Calcium-activated) State: Elevated intracellular calcium concentrations induce a dramatic conformational shift to an extended, "open" structure. This transition exposes the catalytic site, including the nucleophilic cysteine residue (Cys277), enabling transamidase activity. In this state, TG2 catalyzes calcium-dependent transamidation reactions: forming ε-(γ-glutamyl)lysine isopeptide bonds between glutamine and lysine residues in substrate proteins, or incorporating polyamines into proteins via acyl-transfer reactions. These reactions lead to protein cross-linking, post-translational modifications, and matrix stabilization [7] [8].

Table 1: Key Structural and Functional States of TG2 [7] [8]

ConformationKey LigandsPrimary FunctionsSubcellular Localization
Closed (Compact)GTP/GDPG-protein signaling (Gαh), GTP hydrolysis, cell survival regulationCytosol, nucleus, inner plasma membrane
Open (Extended)Ca²⁺Protein transamidation, deamination, cross-linking of ECM proteinsExtracellular matrix, cell surface, secretory vesicles

Dual Enzymatic and Non-Enzymatic Functions in Cellular Signaling

Beyond its well-characterized transamidase and G-protein activities, TG2 exhibits several non-catalytic functions critical to cellular signaling:

  • Protein Scaffolding: TG2 facilitates protein-protein interactions independent of its enzymatic activity. Its ability to bind integrins (e.g., β1, β3, β5), fibronectin, and heparan sulfate proteoglycans (e.g., syndecan-4) allows it to bridge extracellular matrix (ECM) components with cell surface receptors. This scaffolding function modulates cell adhesion, migration, and ECM assembly. Notably, syndecan-4 binding is essential for TG2's translocation to the cell surface and its incorporation into the ECM [7].

  • Kinase Activity: Under specific conditions, TG2 demonstrates intrinsic protein kinase activity. It can phosphorylate substrates such as insulin-like growth factor-binding protein-3 (IGFBP-3), although the physiological relevance of this activity remains under investigation. This function expands TG2's potential regulatory roles in growth factor signaling and metabolic pathways [7].

  • Disulfide Isomerase Activity: TG2 exhibits protein disulfide isomerase (PDI) activity, enabling it to catalyze thiol-disulfide exchange reactions in substrate proteins. This function may contribute to protein folding within the endoplasmic reticulum or under conditions of oxidative stress, influencing cell survival and adaptive responses [7] [8].

TG2 Dysregulation in Disease Pathogenesis

Cancer Progression: EMT, Metastasis, and Drug Resistance

TG2 overexpression is a consistent feature in aggressive cancers (e.g., breast, ovarian, pancreatic, glioblastoma), where it drives malignant progression through multiple mechanisms:

  • Epithelial-Mesenchymal Transition (EMT): TG2 induces EMT—a critical step in metastasis—by activating NF-κB and upregulating transcription factors (e.g., Snail, Twist, Zeb1). This reprogramming downregulates epithelial markers (E-cadherin) and upregulates mesenchymal markers (vimentin, N-cadherin), enhancing cell motility and invasiveness [6] [8].

  • Extracellular Matrix Remodeling: In its open conformation, TG2 cross-links ECM components (fibronectin, collagen, laminin), generating a stiffer, protease-resistant matrix. This dense ECM facilitates tumor cell adhesion, provides tracks for migration, and creates protective niches for metastatic seeding. Cross-linked matrices also sequester growth factors and cytokines that sustain proliferative signaling [6] [9].

  • Chemoresistance: TG2 activates survival pathways (PI3K/Akt, FAK/Src) and anti-apoptotic signals (NF-κB-mediated Bcl-2 expression). Furthermore, its interaction with hypoxic tumor microenvironments stabilizes HIF-1α, promoting angiogenesis and resistance to chemotherapy and radiation. Cancer stem cells (CSCs) exhibit particularly high TG2 expression, linking it to tumor recurrence and therapeutic failure [6] [8].

Fibrotic Disorders: Extracellular Matrix Remodeling and TGF-β Activation

TG2 is a master regulator of fibrosis in organs including lung, kidney, liver, and heart. Its pathogenic roles include:

  • Matrix Stabilization: TG2's transamidase activity generates ε-(γ-glutamyl)lysine cross-links within ECM proteins like collagen, fibronectin, and fibrinogen. These covalent bonds confer extraordinary resistance to proteolytic degradation by matrix metalloproteinases (MMPs), leading to pathological matrix accumulation and tissue stiffening. In idiopathic pulmonary fibrosis (IPF), TG2 overexpression correlates with increased collagen cross-linking and fibroblast activation [9].

  • TGF-β1 Activation: TG2 directly activates latent TGF-β1—a central fibrogenic cytokine—by cross-linking the latent TGF-β binding protein (LTBP) within the ECM. Active TGF-β1 then drives fibroblast-to-myofibroblast transition (FMT), characterized by α-smooth muscle actin (α-SMA) expression and excessive ECM deposition. This creates a vicious cycle: TGF-β1 further upregulates TG2 expression, amplifying fibrogenesis. In diabetic nephropathy and hypertensive renal fibrosis, TG2 inhibition reduces collagen deposition by >75% [6] [9].

  • Myofibroblast Differentiation: TG2 is both a catalyst and a product of FMT. Differentiated myofibroblasts secrete high levels of active TG2, which perpetuates matrix cross-linking and TGF-β activation. In IPF fibroblasts, TG2 knockdown or inhibition reverses the myofibroblast phenotype and reduces fibronectin deposition [9].

Neurodegenerative Diseases: Protein Aggregation and Crosslinking

TG2 contributes to neurodegeneration through aberrant protein cross-linking:

  • Pathological Protein Aggregation: In Alzheimer's disease (AD), Huntington's disease (HD), and Parkinson's disease (PD), TG2 catalyzes the formation of insoluble protein aggregates. It cross-links pathogenic proteins like amyloid-β (Aβ), tau, huntingtin, and α-synuclein via ε-(γ-glutamyl)lysine bonds. These cross-linked aggregates are highly resistant to proteasomal and lysosomal degradation, leading to neuronal toxicity. In HD models, TG2 depletion reduces huntingtin aggregate formation and improves survival [7] [8].

  • Disruption of Proteostasis: By irreversibly modifying neuronal proteins, TG2 impairs normal protein turnover and disrupts proteostasis. Cross-linked protein oligomers act as seeds for further aggregation, accelerating disease progression. TG2 also deamidates glutamine residues in substrates like Rho GTPases, potentially altering neuronal signaling and cytoskeletal dynamics [7].

Properties

CAS Number

2134106-02-6

Product Name

AA10 TG2 inhibitor

IUPAC Name

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl)carbamate

Molecular Formula

C32H36N4O5

Molecular Weight

556.663

InChI

InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1

InChI Key

LCWXTWXQACZEKA-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(C(C3=CC=C4C=CC=CC4=C3)=O)CC2)=O

Solubility

Soluble in DMSO

Synonyms

AA10; AA 10; AA-10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.